Chiral Center Introduction vs. 4-Oxo Analog
The target compound bears a secondary alcohol at C-4, introducing one undefined stereocenter that is completely absent in the 4-oxo analog 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid (CAS 121625-80-7), which is a planar ketone at this position [1]. This stereocenter enables enantioselective derivatization strategies—such as chiral resolution or asymmetric functionalization—that cannot be performed with the achiral 4-oxo comparator [1]. The hydrogen bond donor count increases from 1 (4-oxo analog) to 2 (target compound), altering the physicochemical profile relevant to target engagement predictions .
Comparator (4-oxo): 0 stereocenters, HBD=1
| Evidence Dimension | Stereochemical complexity and hydrogen bond donor count |
|---|---|
| Target Compound Data | One undefined stereocenter at C-4; HBD count = 2; sp³-hybridized C-4 (secondary alcohol) |
| Comparator Or Baseline | 3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid (CAS 121625-80-7): zero stereocenters at C-4; HBD count = 1; sp²-hybridized C-4 (ketone) |
| Quantified Difference | ΔHBD = +1; introduction of 1 stereocenter absent in comparator |
| Conditions | Structural comparison based on SMILES notation and computed molecular descriptors from AngeneChemical and CAS Common Chemistry |
Why This Matters
A chiral secondary alcohol at C-4 provides a derivatization handle for generating enantiomerically enriched compound libraries, a capability absent in the achiral 4-oxo analog, directly impacting synthetic utility in medicinal chemistry campaigns.
- [1] CAS Common Chemistry. 4,5,6,7-Tetrahydro-3,6,6-trimethyl-4-oxo-2-benzofurancarboxylic acid. CAS RN 121625-80-7. American Chemical Society. Accessed 2026. View Source
